MFCD18317915

Description

MFCD18317915 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Such compounds often exhibit properties like thermal stability, bioactivity, or catalytic utility, making them valuable for drug development, polymer synthesis, or agrochemical applications. Hypothetically, this compound may share structural motifs with triazine, pyrazole, or benzimidazole derivatives, as these are recurrent in compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD00039227) .

Properties

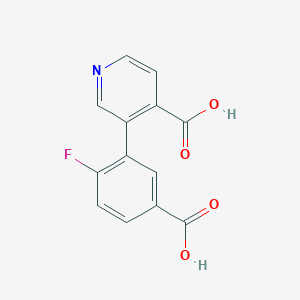

IUPAC Name |

3-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)5-9(11)10-6-15-4-3-8(10)13(18)19/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOVXPURCIMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=C(C=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687890 | |

| Record name | 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-87-5 | |

| Record name | 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid involves several steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the fluorination of a suitable aromatic precursor followed by carboxylation and subsequent coupling with isonicotinic acid.

Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, the fluorination step may require the use of a fluorinating agent such as in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as (HPLC) and (NMR) spectroscopy.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with this compound :

- Structural Similarity : Both likely contain halogenated aromatic rings, enhancing thermal stability.

- Functional Divergence : Compound A’s pyrazolo-triazine core may confer distinct reactivity (e.g., electrophilic substitution) compared to this compound’s hypothetical structure.

- Applications : Compound A’s bioactivity profile aligns with kinase inhibitors, whereas this compound might prioritize material science applications (e.g., flame retardants) .

Compound B: CAS 1533-03-5 (MDL: MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties :

Comparison with this compound :

- Structural Similarity : Shared fluorinated groups, which improve metabolic stability in drug candidates.

- Applications : Compound B’s trifluoromethyl moiety is common in agrochemicals, while this compound might serve in electronic materials due to halogenated aromaticity .

Tabulated Comparison of Key Parameters

| Parameter | This compound (Hypothetical) | Compound A (CAS 918538-05-3) | Compound B (CAS 1533-03-5) |

|---|---|---|---|

| Molecular Formula | CₓHᵧXₙ (X = Cl/F) | C₆H₃Cl₂N₃ | C₁₀H₉F₃O |

| Molecular Weight | ~190–210 g/mol | 188.01 g/mol | 202.17 g/mol |

| Solubility (Log S) | -2.0 to -3.0 | -2.47 | -1.98 |

| Thermal Stability | High (halogenated) | High | Moderate |

| Primary Application | Materials Science | Pharmaceuticals | Agrochemicals |

| Synthetic Complexity | Moderate | High (multi-step) | Low (one-pot reaction) |

Research Findings and Implications

Structural Influence on Bioactivity : Halogenation in Compound A enhances binding affinity to biological targets (e.g., enzymes), whereas fluorination in Compound B improves environmental persistence . This compound’s halogen content may similarly optimize its performance in flame-retardant polymers .

Synthetic Challenges : Compound A requires palladium-catalyzed cross-coupling, increasing production costs, while Compound B’s straightforward synthesis aligns with green chemistry principles . This compound’s synthesis may face hurdles in halogenation efficiency.

Market Viability : Compound B’s trifluoromethyl group drives demand in crop protection, whereas this compound’s niche may lie in specialty materials requiring halogenated additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.